molecular formula C7H5F3IN B13948678 2-iodo-N-(trifluoromethyl)aniline

2-iodo-N-(trifluoromethyl)aniline

Cat. No.: B13948678
M. Wt: 287.02 g/mol
InChI Key: FDFMGCIQMINQRQ-UHFFFAOYSA-N
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Description

2-Iodo-N-(trifluoromethyl)aniline (IUPAC name: 2-iodo-4-(trifluoromethyl)aniline; CAS: 163444-17-5) is a halogenated aniline derivative with a molecular formula of C₇H₅F₃IN (molecular weight: 287.02 g/mol) . The compound features an iodine substituent at the ortho (2-) position and a trifluoromethyl (CF₃) group at the para (4-) position on the benzene ring. This structural configuration imparts unique electronic and steric properties, making it valuable in pharmaceutical and materials chemistry. Notably, iodine’s polarizability and the electron-withdrawing CF₃ group influence reactivity, solubility, and intermolecular interactions such as hydrogen bonding .

Properties

Molecular Formula

C7H5F3IN

Molecular Weight

287.02 g/mol

IUPAC Name

2-iodo-N-(trifluoromethyl)aniline

InChI

InChI=1S/C7H5F3IN/c8-7(9,10)12-6-4-2-1-3-5(6)11/h1-4,12H

InChI Key

FDFMGCIQMINQRQ-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C(=C1)NC(F)(F)F)I

Origin of Product

United States

Preparation Methods

Direct Iodination of N-(Trifluoromethyl)aniline Derivatives

One common approach involves the selective iodination of aniline derivatives already bearing the trifluoromethyl group. The iodination is typically carried out under mild conditions to avoid over-iodination or degradation of sensitive groups.

General Procedure:

  • The aniline derivative is dissolved in a biphasic system (e.g., water and toluene).
  • Sodium bicarbonate is added as a mild base.
  • Iodine is slowly introduced at low temperature (around 18 °C).
  • The reaction proceeds under stirring until completion as monitored by thin-layer chromatography (TLC).
  • The product is extracted, washed, dried, and purified by silica gel chromatography.

This method is adapted from protocols reported by Sturino et al. and further elaborated in the synthesis of various 2-iodoaniline derivatives with halogen or trifluoromethyl substituents.

Example:

Step Reagents/Conditions Outcome/Notes
Iodination Iodine, NaHCO3, toluene/H2O, 18 °C Selective iodination at ortho position to NH2
Workup Acidify to pH 6-7, extract with ether, wash with Na2S2O3 and brine Removal of excess iodine and purification
Purification Silica gel chromatography Isolated 2-iodo-N-(trifluoromethyl)aniline

Protection and Deprotection Strategy Using Acetylation

To improve selectivity and yield, the amino group can be temporarily protected as an acetamide before iodination. This prevents side reactions on the amino group and directs iodination to the desired position.

Procedure:

  • The aniline derivative is reacted with acetic anhydride in dichloromethane at room temperature.
  • The reaction mixture is stirred until complete conversion to the acetamide.
  • The protected intermediate is then subjected to iodination as described above.
  • Finally, the acetamide protecting group can be removed under acidic or basic conditions to regenerate the free amine.

This approach is detailed in the synthesis of N-(4-chloro-2-iodophenyl)acetamide and related compounds, which serve as analogs for trifluoromethyl-substituted anilines.

Alternative Synthesis via Carboxylation and Rearrangement (Indirect Route)

Although no direct patent or literature was found specifically for 2-iodo-N-(trifluoromethyl)aniline, a related indirect method for preparing iodinated anilines involves:

  • Lithiation of halogenated aromatic compounds (e.g., o-fluoroiodobenzene).
  • Carboxylation using carbon dioxide (dry ice).
  • Conversion to t-butyl carbamate via rearrangement reagents such as diphenylphosphoryl azide (DPPA).
  • Acidic deprotection to yield the iodinated aniline.

While this method was described for 2-fluoro-3-iodoaniline, the principle can be adapted to trifluoromethyl-substituted analogs by selecting appropriate precursors.

Industrial Ammoniation for Related Trifluoromethyl Anilines

For trifluoromethyl anilines with other halogen substitutions (e.g., dichloro), industrial methods involve:

  • Ammoniation of halogenated trifluoromethylbenzenes under high pressure (up to 12 MPa) and elevated temperature (~173 °C).
  • Catalyst-free conditions with controlled ammonia feed to optimize yield.
  • Recovery and reuse of excess ammonia.

While this method is specific for 2,6-dichloro-4-trifluoromethyl aniline, it provides insight into large-scale preparation strategies of trifluoromethyl anilines, which could be adapted for iodinated derivatives.

Comparative Data Table of Preparation Methods

Method Key Reagents/Conditions Advantages Limitations Reference
Direct Iodination (NaHCO3/I2) Iodine, NaHCO3, toluene/water, 18 °C Mild, selective, good yields Requires purification step
Protection/Deprotection (Acetamide) Acetic anhydride, CH2Cl2, then iodination as above Improved selectivity, prevents side reactions Additional steps increase time
Carboxylation & Rearrangement n-BuLi, CO2, DPPA, acid deprotection High purity, mild conditions Multi-step, requires low temp control
Industrial Ammoniation High pressure NH3, 173 °C, catalyst-free Scalable, catalyst-free High pressure equipment needed

Summary of Research Findings

  • The direct iodination of trifluoromethyl-substituted anilines using iodine and sodium bicarbonate in biphasic media is a practical and widely used method, offering good yields and operational simplicity.
  • Protecting the amino group as an acetamide prior to iodination enhances regioselectivity and reduces side reactions, although it adds synthetic steps.
  • The carboxylation-rearrangement route is a sophisticated alternative that can yield highly pure iodinated anilines under mild conditions but involves more complex procedures.
  • Industrial ammoniation methods provide a model for large-scale synthesis of trifluoromethyl anilines but require adaptation for iodinated derivatives.
  • Reaction conditions such as temperature, solvent choice, and reagent stoichiometry are critical for optimizing yield and purity.
  • Purification typically involves aqueous workup, extraction, and silica gel chromatography.

Chemical Reactions Analysis

Types of Reactions:

Common Reagents and Conditions:

    Palladium Catalysts: Used in coupling reactions.

    Hydrogen Gas: Used in reductive dechlorination.

    Organic Solvents: Such as toluene, ethanol, and dimethyl sulfoxide (DMSO).

Major Products:

    Quinoline Derivatives: Formed through oxidation reactions.

    Substituted Anilines: Formed through nucleophilic substitution reactions.

Mechanism of Action

The mechanism by which 2-iodo-N-(trifluoromethyl)aniline exerts its effects is primarily through its ability to participate in various chemical reactions. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to interact more effectively with biological membranes and molecular targets. The iodine atom can be readily substituted, enabling the compound to form a wide range of derivatives with diverse biological activities .

Comparison with Similar Compounds

Table 2: Impact of Halogen Substitution on Cholinesterase Inhibition

Compound Substituent BChE IC₅₀ (µM)
4-chloroaniline derivative Cl at 4- ~50
4-bromoaniline derivative Br at 4- ~50
4-fluoroaniline derivative F at 4- >50
Non-halogenated derivative No halogen ~60
  • Halogen Effects: Chlorine and bromine at the para position yield comparable activity to CF₃-substituted anilines, while fluorine is less effective.
  • Iodine’s Role : The iodine substituent in 2-iodo-4-CF₃-aniline may enhance photostability and π-stacking interactions due to its size and polarizability, though direct biological data are lacking in the provided evidence .

Physicochemical Properties

  • Hydrogen Bonding : The NH₂ group in 2-iodo-4-CF₃-aniline participates in hydrogen bonding, with graph set patterns influenced by iodine’s steric bulk and CF₃’s electron-withdrawing effects .
  • Basicity : Ortho-substituted CF₃ anilines are less basic than para isomers due to steric inhibition of resonance, affecting their solubility and reactivity .

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